REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:9](N)=[N:8][CH:7]=[N:6][C:5]=2[O:4][C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[ClH:18].O1CCOCC1.N(OCCC(C)C)=O>C(Cl)(Cl)Cl.O>[Br:1][C:2]1[C:10]2[C:9]([Cl:18])=[N:8][CH:7]=[N:6][C:5]=2[O:4][C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(OC=2N=CN=C(C21)N)C2=CC=CC=C2
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
280 mmol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stir for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat to reflux
|
Type
|
ADDITION
|
Details
|
At the end of addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
ADDITION
|
Details
|
before adding
|
Type
|
EXTRACTION
|
Details
|
extracting it with dichloromethane
|
Type
|
WASH
|
Details
|
Wash the organic phase with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sodium hydrogencarbonate solution, dry over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrate by vacuum evaporation
|
Type
|
CUSTOM
|
Details
|
Purify the raw product by chromatography on silica gel (eluent: dichloromethane)
|
Type
|
CUSTOM
|
Details
|
For further purification
|
Type
|
ADDITION
|
Details
|
mix the product in methanol
|
Type
|
FILTRATION
|
Details
|
filter with suction
|
Type
|
CUSTOM
|
Details
|
dry at high vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC=2N=CN=C(C21)Cl)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |